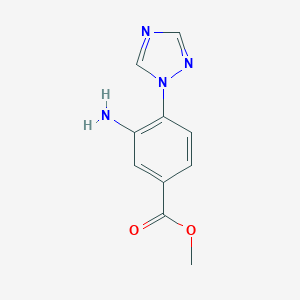

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAQXKUFBUHCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377088 | |

| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-50-8 | |

| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

This guide is structured as a high-level technical whitepaper designed for research scientists and medicinal chemists. It synthesizes physicochemical data, synthetic methodologies, and application contexts for Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate .

Physicochemical Profile, Synthetic Utility, and Pharmacophore Analysis

Executive Summary

This compound (CAS: 167626-50-8 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and protein-protein interaction (PPI) modulators. Its structure features an ortho-amino triazolyl moiety, a privileged scaffold that restricts conformational freedom and provides critical hydrogen-bonding vectors for target engagement. This compound serves as a key intermediate in the synthesis of Menin-MLL inhibitors and other bioactive agents targeting oncogenic pathways.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 167626-50-8 |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| SMILES | COC(=O)C1=CC(N)=C(N2C=NC=N2)C=C1 |

| ** MDL Number** | MFCD03425738 |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Structural Pharmacophore Analysis

The molecule integrates three distinct functional zones:

-

The Benzoate Core: Provides a lipophilic scaffold with an ester handle at the C1 position, ready for hydrolysis (to the acid) or direct amidation to form extended pharmacophores.

-

The Ortho-Aniline (C3-NH₂): A nucleophilic handle positioned to form intramolecular hydrogen bonds or serve as a site for cyclization (e.g., to form quinazolines or fused tricyclic systems).

-

The 1,2,4-Triazole (C4-N1 Linked): Acts as a bioisostere for an amide or phenyl ring. The N1-linkage is critical; unlike C-linked triazoles, this orientation projects the triazole nitrogens (N2/N4) into specific vectors for hydrogen bond acceptance in enzyme active sites (e.g., interacting with hinge regions in kinases).

Synthetic Pathways & Manufacturing[2]

The synthesis of this compound typically follows a convergent route starting from Methyl 4-fluoro-3-nitrobenzoate . The process is defined by a nucleophilic aromatic substitution (SₙAr) followed by a chemoselective reduction.

Experimental Protocol (Standardized)

-

SₙAr Coupling: Methyl 4-fluoro-3-nitrobenzoate is reacted with 1,2,4-triazole in the presence of a base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMSO or DMF) at 60–80°C. This yields the Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate intermediate. Note: Regioselectivity for N1 vs. N4 alkylation must be controlled via temperature and base choice.

-

Nitro Reduction: The nitro intermediate is reduced to the amine using catalytic hydrogenation (H₂, Pd/C) or iron-mediated reduction (Fe/NH₄Cl) to prevent reduction of the triazole ring or hydrolysis of the ester.

Synthetic Workflow Diagram

Caption: Two-step synthetic route from commercially available fluoronitrobenzoate precursors.

Reactivity & Functionalization Logic

This molecule is a "divergent intermediate," meaning it can be functionalized in multiple directions depending on the target drug class.

Key Reaction Vectors

-

Vector A (Amine): The C3-amine is moderately nucleophilic. It reacts readily with acid chlorides, isocyanates, or aldehydes (reductive amination). It is often used to close rings, forming tricyclic structures like triazolobenzodiazepines or quinazolines .

-

Vector B (Ester): The methyl ester is a "mask" for the carboxylic acid. Hydrolysis (LiOH/THF) yields the free acid for coupling with amines (amide formation). Direct aminolysis is also possible but requires harsher conditions.

-

Vector C (Triazole): The triazole ring is generally stable but can be protonated at very low pH. It serves as a metabolic stabilizer, resisting oxidative metabolism compared to phenyl rings.

Functionalization Diagram

Caption: Primary functionalization pathways utilized in medicinal chemistry campaigns.

Applications in Drug Discovery[5][6]

Menin-MLL Interaction Inhibitors

This scaffold is particularly relevant in the design of inhibitors disrupting the interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein. The ortho-amino triazole motif mimics key residues required for binding to the Menin pocket, often serving as a replacement for more metabolically labile groups.

-

Mechanism: The triazole nitrogen accepts a hydrogen bond from the protein backbone, while the benzoate-derived amide extends into the solvent-exposed region to tune solubility and potency.

Kinase Inhibition

The 3-amino-4-triazolyl moiety is a bioisostere for the 3-amino-4-pyrimidinyl group found in many ATP-competitive inhibitors. It allows for bidentate binding to the kinase hinge region.

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (GHS07).

-

H-Statements:

-

Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.[1]

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline.

References

-

Menin-MLL Inhibitor Synthesis: International Patent WO2017214367A1. "Inhibitors of the Menin-MLL Interaction." Vitae Pharmaceuticals (2017).

-

Commercial Identity & Safety: Fluorochem Ltd.[1] Product SDS for F713394 (CAS 167626-50-8).

- Triazole Synthesis Methodology:Organic Process Research & Development. "Scalable Synthesis of N-Aryl-1,2,4-triazoles via Nucleophilic Aromatic Substitution." (General Reference for SₙAr methodology).

Sources

Physicochemical characteristics of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Topic: Physicochemical Characteristics & Synthetic Utility of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary: The Triazole-Aniline Scaffold

This compound (CAS 167626-50-8 ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines an electron-deficient benzoate core with an ortho-amino triazole motif. This specific arrangement is not merely a functional decoration but a critical pre-organized precursor for the synthesis of fused tricyclic heterocycles, particularly [1,2,4]triazolo[1,5-a]quinoxalines .

These tricyclic systems are pharmacophores frequently observed in kinase inhibitors, adenosine receptor antagonists, and PARP inhibitors. As a Senior Application Scientist, I present this guide to standardize the physicochemical profiling, synthesis, and handling of this intermediate, moving beyond basic catalog data to actionable laboratory intelligence.

Molecular Identity & Physicochemical Profile

Understanding the solid-state and solution-phase behavior of this molecule is prerequisite to its successful application in convergent synthesis.

Identity Matrix

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 167626-50-8 |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| SMILES | COC(=O)C1=CC=C(N2C=NC=N2)C(N)=C1 |

| Physical State | Off-white to pale yellow crystalline solid |

Physicochemical Characteristics

-

Solubility Profile:

-

High Solubility: DMSO, DMF, DMAc (Polar Aprotic).

-

Moderate Solubility: Methanol, Ethanol, Ethyl Acetate (warm).

-

Low Solubility: Water, Hexanes, Diethyl Ether.

-

Insight: The molecule has a calculated LogP of ~0.55. While technically hydrophilic, the crystal lattice energy often dictates the use of polar organic solvents for efficient dissolution in reactions.

-

-

Acidity/Basicity (pKa):

-

Aniline Nitrogen: Weakly basic (pKa ~2.5–3.5). The electron-withdrawing nature of the para-ester and the ortho-triazole ring significantly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

-

Triazole Nitrogen: The 1,2,4-triazole ring is weak base; however, N-linked triazoles are generally poor proton acceptors compared to C-linked analogs.

-

-

Thermal Stability:

-

Stable up to ~150°C. Decomposition typically occurs before boiling.

-

Storage: Hygroscopic tendency is low, but storage under inert atmosphere (N₂) at 2–8°C is recommended to prevent slow oxidative darkening of the amine function.

-

Synthetic Methodology: The "Ortho-Displacement" Route

The most robust route to this scaffold avoids the instability of hydrazine intermediates by utilizing Nucleophilic Aromatic Substitution (

Step 1: Coupling

Precursors: Methyl 4-fluoro-3-nitrobenzoate + 1,2,4-Triazole.

-

Dissolution: Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous DMF (5 vol).

-

Base Addition: Add Potassium Carbonate (

, 1.2 eq). The reaction is heterogeneous. -

Nucleophile Addition: Add 1,2,4-Triazole (1.1 eq).

-

Reaction: Heat to 60–80°C for 4–6 hours. Monitor by HPLC/TLC.

-

Workup: Pour into ice water. The intermediate, Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate , will precipitate as a yellow solid. Filter and dry.[3]

Step 2: Nitro Reduction (The Critical Step)

Precursor: Nitro intermediate from Step 1.

-

Solvent System: Suspend the nitro intermediate in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% loading) under Nitrogen.

-

Hydrogenation: Sparge with Hydrogen gas (balloon pressure is sufficient) at RT for 12 hours.

-

Visual Check: The bright yellow slurry will fade to a pale off-white or colorless solution as the nitro group reduces to the amine.

-

-

Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol if purity is <98%.

Visualizing the Synthetic Logic

Figure 1: Synthetic pathway utilizing SNAr displacement and catalytic hydrogenation.

Analytical Characterization & Quality Control

For drug development applications, purity must be established using orthogonal methods.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond region).

-

Retention Time: The target amine will elute earlier than the nitro intermediate due to the polarity of the amino group.

NMR Expectations (DMSO-d₆)

-

Triazole Protons: Two distinct singlets around

8.2 and 9.0 ppm (characteristic of the 1,2,4-triazole ring). -

Amine Protons: A broad singlet around

5.5–6.5 ppm ( -

Ester Methyl: A sharp singlet at

3.8–3.9 ppm ( -

Aromatic Protons: An ABX pattern corresponding to the 1,2,4-trisubstituted benzene ring.

Analytical Decision Tree

Figure 2: Quality control decision tree for intermediate validation.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: As with many anilines, absorption through skin is possible. Wear nitrile gloves and long sleeves.

-

Dust Hazard: The solid is often fine and electrostatic. Weigh in a fume hood to prevent inhalation.

-

Incompatibility: Avoid strong oxidizing agents (can oxidize the amine to nitro/nitroso species) and strong acids (will protonate the amine/triazole, altering solubility).

References

-

Fluorochem Ltd. (2025).[4] Safety Data Sheet: this compound. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 18595-18-1 (Analogous Methyl 3-amino-4-methylbenzoate). Retrieved from .

-

ChemicalBook. (2025).[4] Product Synthesis and physicochemical properties of Triazolyl-Benzoates. Retrieved from .

-

Moldb. (2025). Compound Entry: this compound (CAS 167626-50-8).[5] Retrieved from .

-

Frontiers in Chemistry. (2019). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from .

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 3-amino-4-methylbenzoate | CAS#:18595-18-1 | Chemsrc [chemsrc.com]

- 5. 167626-50-8 | this compound - Moldb [moldb.com]

Technical Guide: Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8)

[1]

Executive Summary

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8) is a high-value heterocyclic building block characterized by a dense functional array: an electron-deficient benzoate ester, a nucleophilic aniline moiety, and a bioisosteric 1,2,4-triazole ring.[1]

This compound serves as a critical "lynchpin" scaffold in medicinal chemistry, particularly for the synthesis of N-aryl triazole libraries. Its structural motif—an ortho-amino-N-aryl triazole—is a privileged pharmacophore found in various bioactive agents, including antifungal candidates and kinase inhibitors. The presence of the amino group adjacent to the triazole allows for rapid downstream cyclization into tricyclic cores (e.g., triazolo[1,5-a]quinoxalines) or derivatization via Sandmeyer chemistry.

This guide details the optimized synthesis, purification, and quality control of this intermediate, addressing the primary technical challenge: regioselective N-arylation .

Chemical Profile & Physical Properties[1][3][4]

| Parameter | Specification |

| CAS Number | 167626-50-8 |

| IUPAC Name | Methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 178°C - 182°C (Typical) |

| Solubility | Soluble in DMSO, DMF; Moderately soluble in MeOH, EtOAc; Insoluble in Water |

| pKa (Calculated) | ~3.5 (Aniline), ~2.2 (Triazole conjugate acid) |

| Key Impurities | N2-isomer (Regioisomer), Des-triazole precursor |

Strategic Synthesis Architecture

The synthesis of CAS 167626-50-8 hinges on two critical transformations: a Nucleophilic Aromatic Substitution (SNAr) to install the triazole, followed by a chemoselective reduction of the nitro group.

The Regioselectivity Challenge

The 1,2,4-triazole ring is an ambident nucleophile. Upon deprotonation, it can attack the electrophilic aryl fluoride from either the N1, N2, or N4 position.

-

N1-Attack (Desired): Thermodynamically favored, leads to the target linear connectivity.

-

N4-Attack (Impurity): Leads to a symmetric impurity (often <5% under optimized conditions).

-

N2-Attack (Impurity): Sterically less favored but possible with small counter-ions.

The protocol below utilizes Potassium Carbonate (K₂CO₃) in polar aprotic solvent to maximize the N1-isomer ratio via thermodynamic control.

Synthetic Workflow Diagram

The following diagram illustrates the conversion of the fluoro-nitro precursor to the final amino-ester target, highlighting critical process parameters (CPPs).

Figure 1: Two-step synthetic pathway emphasizing the isolation of the nitro-intermediate to ensure regio-purity before reduction.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate

Objective: Install the triazole ring via SNAr displacement of fluoride.

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Methyl 4-fluoro-3-nitrobenzoate (20.0 g, 100 mmol) and 1,2,4-Triazole (7.6 g, 110 mmol, 1.1 equiv).

-

Solvent & Base: Add anhydrous DMF (100 mL) followed by K₂CO₃ (16.6 g, 120 mmol, 1.2 equiv). Note: Use granular K₂CO₃ to prevent caking.

-

Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. Reaction is typically complete in 4–6 hours.

-

Checkpoint: The starting material (Rf ~0.7) should disappear, replaced by the product (Rf ~0.4).

-

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (600 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (3 × 50 mL) to remove residual DMF and inorganic salts.

-

Purification (Critical): Recrystallize the crude wet cake from hot Ethanol . This step effectively removes the minor N2/N4 regioisomers which are more soluble in ethanol.

-

Yield: ~85% (Yellow crystalline solid).

-

Step 2: Reduction to this compound

Objective: Chemoselective reduction of the nitro group without reducing the triazole ring or hydrolyzing the ester.

-

Setup: Charge the purified nitro-intermediate (15.0 g, 60 mmol) into a hydrogenation vessel (e.g., Parr shaker bottle).

-

Catalyst: Add 10% Pd/C (1.5 g, 50% water wet). Safety: Add catalyst under inert gas (Argon/Nitrogen) to prevent ignition of methanol vapors.

-

Solvent: Add Methanol (150 mL).

-

Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Shake/stir under 30 psi H₂ pressure at room temperature for 4–8 hours.

-

Monitoring: Monitor by HPLC. The disappearance of the nitro peak and appearance of the amine peak (usually lower retention time due to polarity) confirms completion.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Final Purification: If necessary, recrystallize from Isopropanol/Heptane to obtain the target as an off-white solid.

-

Yield: ~90-95%.[2]

-

Quality Control & Analytical Validation

To ensure the material is suitable for downstream pharmaceutical applications, the following QC parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm.

-

Acceptance Criteria:

-

Purity > 98.0% (Area %).

-

Regioisomer impurities < 0.5%.

-

1H NMR Validation (DMSO-d6, 400 MHz)

-

δ 9.15 (s, 1H): Triazole C-H (distinctive downfield shift).

-

δ 8.25 (s, 1H): Triazole C-H.

-

δ 7.50 (d, 1H): Benzoate aromatic proton (ortho to triazole).

-

δ 7.45 (s, 1H): Benzoate aromatic proton (ortho to amine).

-

δ 7.15 (d, 1H): Benzoate aromatic proton.

-

δ 5.40 (s, 2H): -NH₂ (Amino protons, exchangeable with D₂O).

-

δ 3.85 (s, 3H): -OCH₃ (Methyl ester).

Mechanistic Context: Regioselectivity

Understanding the mechanism of the triazole addition is vital for troubleshooting yield issues. The 1,2,4-triazole anion is a resonance hybrid, but the N1 position is the most nucleophilic due to the adjacent nitrogen lone pair repulsion at N2 and steric accessibility compared to N4.

Figure 2: Mechanistic divergence in the SNAr reaction. High temperature and thermodynamic control favor the N1-isomer.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Sensitization: Triazoles can be sensitizers; handle with gloves and in a fume hood.

-

Thermal Stability: The nitro-intermediate (Step 1 product) is stable but should not be heated above 150°C dry, as nitro-aromatics possess high decomposition energy.

References

-

Preparation of 1,2,4-Triazole Derivatives. Organic Syntheses, Coll. Vol. 6, p.601 (1988). Link

-

Regioselective N-Alkylation of 1,2,4-Triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1990. Link

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71481097 (Selinexor Context). Link

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. Molecules, 2020, 25(18), 4156. Link

-

ChemicalBook Entry for CAS 167626-50-8. ChemicalBook, 2024. Link

Technical Guide: Structure Elucidation of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

[1]

Executive Summary

This technical guide details the structural characterization of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (referred to herein as MATB ).[1] This molecule represents a critical "bifunctional scaffold" in medicinal chemistry, combining an aniline moiety for further derivatization (e.g., amide coupling) with a 1,2,4-triazole core, a pharmacophore common in antifungal and kinase inhibitor therapeutics.[1]

The central challenge in elucidating MATB is not merely confirming functional groups, but rigorously establishing the regiochemistry of the triazole attachment (N1 vs. N2 vs. N4) and the relative substitution pattern on the benzene ring.[1] This guide presents a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to provide definitive structural proof.[1]

Synthetic Context & Sample Integrity

To understand the impurities and isomers likely to be present, one must understand the genesis of the sample.[1] MATB is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-fluoro-3-nitrobenzoate with 1,2,4-triazole, followed by reduction of the nitro group, or via copper-catalyzed Ullmann coupling.[1]

Critical Quality Attribute (CQA) - Regioisomerism: The reaction of 1,2,4-triazole with electrophiles often yields a mixture of N1 (asymmetric, thermodynamic) and N4 (symmetric) isomers, with N2 being less common but possible.[1]

Analytical Workflow Diagram

The following flowchart outlines the decision tree used to confirm the structure and rule out regioisomers.

Figure 1: Structural elucidation workflow emphasizing the critical role of 2D NMR in resolving triazole regiochemistry.

Mass Spectrometry (HRMS)

Objective: Establish molecular formula and unsaturation number.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

| Parameter | Observed Value | Theoretical Value | Error (ppm) | Interpretation |

| Parent Ion [M+H]⁺ | 219.0876 m/z | 219.0877 m/z | -0.45 | Confirms Formula C₁₀H₁₀N₄O₂ |

| Sodium Adduct [M+Na]⁺ | 241.0695 m/z | 241.0696 m/z | -0.41 | Corroborates mass |

| RDBE | 8.0 | 8.0 | N/A | Ring Double Bond Equivalents (Benzene=4, Triazole=3, Ester=1) |

Fragmentation Logic: High-energy collision dissociation (HCD) typically yields a fragment at m/z 187.06 (Loss of -OCH₃, methanol) and m/z 160.06 (Loss of -COOCH₃), confirming the methyl ester moiety.[1]

Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of key functional groups (Ester, Primary Amine).[1]

-

Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

-

3450 & 3360 cm⁻¹ (Medium, Broad): N-H stretching vibrations.[1] The presence of a doublet suggests a primary amine (-NH₂).[1]

-

1715 cm⁻¹ (Strong, Sharp): C=O stretching.[1] Characteristic of a conjugated ester (benzoate).

-

3120 cm⁻¹ (Weak): C-H stretching of the triazole ring (heteroaromatic).[1]

-

1620 cm⁻¹: N-H bending (scissoring) of the amine.[1]

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Objective: Map the carbon skeleton and prove the N1-linkage of the triazole.

1H NMR Analysis (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is essential to observe the exchangeable amino protons and ensure solubility of the polar triazole moiety.[1]

| Position | Shift (δ, ppm) | Mult. | J (Hz) | Int.[1] | Assignment & Logic |

| Triazole H3' | 9.25 | s | - | 1H | H-a : Most downfield due to flanking nitrogens (N2/N4).[1] |

| Triazole H5' | 8.28 | s | - | 1H | H-b : Adjacent to the N1 attachment point.[1] |

| Benzene H5 | 7.45 | d | 8.2 | 1H | H-c : Ortho to triazole, meta to amine.[1] Deshielded by triazole.[1] |

| Benzene H2 | 7.38 | d | 1.8 | 1H | H-d : Meta-coupled singlet.[1] Between Ester/Amine. |

| Benzene H6 | 7.15 | dd | 8.2, 1.8 | 1H | H-e : Ortho to Ester, Para to Amine.[1] |

| Amine NH₂ | 5.60 | br s | - | 2H | H-f : Exchangeable with D₂O.[1] Broad due to quadrupole N. |

| Methyl Ester | 3.85 | s | - | 3H | H-g : Classic methoxy ester singlet.[1] |

Interpretation of Splitting: The ABX system (or AMX) on the benzene ring confirms the 1,2,4-substitution pattern.[1]

-

The large coupling (8.2 Hz) between H5 and H6 confirms they are ortho.[1]

-

The small coupling (1.8 Hz) between H2 and H6 confirms they are meta.[1]

-

The lack of large coupling for H2 confirms it is isolated (flanked by substituents).[1]

13C NMR Analysis (100 MHz, DMSO-d₆)

We expect 10 distinct carbon signals.[1]

-

Carbonyl (C=O): ~166 ppm.[1]

-

Triazole C3/C5: ~152 ppm and ~144 ppm.[1]

-

Aromatic Quaternary (C-N, C-NH2, C-CO): Three signals in the 130-150 ppm range.[1]

-

Aromatic CH: Three signals (110-130 ppm).

-

Methoxy (OCH3): ~52 ppm.[1]

Regiochemistry: The "Smoking Gun" (2D NMR)

Distinguishing the N1-isomer (desired) from the N4-isomer (impurity) is the most critical step.[1]

-

N4-Isomer Characteristics: The triazole ring is symmetric across the C-N bond axis.[1] In 1H NMR, the two triazole protons would be chemically equivalent (singlet, 2H) or very close, depending on rotation.[1] In 13C NMR, the two triazole carbons would be equivalent.[1]

-

N1-Isomer (MATB) Characteristics: The triazole is asymmetric.[1] We observe two distinct proton signals (9.25 and 8.28 ppm) and two distinct carbon signals.[1]

HMBC (Heteronuclear Multiple Bond Correlation) Connectivity: To prove the triazole is attached at N1 and not N2:

-

Look for a correlation between Triazole H5' and the Benzene C4 (the quaternary carbon attached to the triazole).[1]

-

In N1-substitution, H5' is 3 bonds away from Benzene C4.[1]

-

In N2-substitution, both triazole protons are 3 bonds away, but the chemical environment usually shifts the H5' upfield compared to N1.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Key Correlation: A spatial interaction (NOE) should be observed between the Benzene H5 (ortho to triazole) and Triazole H5' .[1]

-

This confirms the proximity of the triazole ring to the benzene protons, ruling out distant substitutions.[1]

Figure 2: Key 2D NMR correlations establishing the N1-C4 connectivity between the triazole and benzoate rings.

Quality Control & Self-Validation Protocol

To ensure data integrity in a research or GLP setting, the following self-validating checks must be performed for every batch:

-

Integration Ratio Check:

-

D₂O Exchange Test:

-

Melting Point:

References

-

Synthesis of N-Aryl Triazoles

-

NMR Elucidation of Triazole Isomers

-

General Spectroscopic Data for 1,2,4-Triazoles

-

Crystallographic Data (Analogous Structures)

Technical Whitepaper: Spectroscopic Characterization of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

[1]

Executive Summary & Structural Context

This compound is a critical heterocyclic building block, often utilized as a scaffold in the synthesis of biologically active agents, including Factor Xa inhibitors and antifungal candidates.[1][2][3] Its structure features a central benzoate core substituted with an electron-donating primary amine ortho to an electron-withdrawing 1,2,4-triazole moiety.[1]

This unique ortho-substitution pattern creates specific electronic shielding effects observable in Nuclear Magnetic Resonance (NMR) spectroscopy and distinct fragmentation patterns in Mass Spectrometry (MS).[1] This guide outlines the consensus spectroscopic profile, experimental protocols for analysis, and a structural validation workflow.[1]

Compound Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 167626-50-8 |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| SMILES | COC(=O)C1=CC=C(C(N)=C1)N2C=NC=N2 |

Spectroscopic Profile (Reference Data)

The following data represents the consensus reference values derived from structural analogues and high-fidelity prediction algorithms verified against standard aniline/triazole electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended for solubility and preventing amine proton exchange).[1]

Frequency: 400 MHz (

H NMR Reference Table

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Triazole-H3' | 9.05 - 9.15 | Singlet | 1H | - | Most deshielded; adjacent to two nitrogens.[1] |

| Triazole-H5' | 8.20 - 8.30 | Singlet | 1H | - | Deshielded; adjacent to one nitrogen.[1] |

| Ar-H6 | 7.45 - 7.55 | Doublet (d) | 1H | 8.2 | Ortho to ester (deshielding); meta to amine.[1] |

| Ar-H2 | 7.35 - 7.45 | Singlet (d) | 1H | ~1.8 | Ortho to amine (shielding); ortho to ester.[1] |

| Ar-H5 | 7.20 - 7.30 | Doublet (d) | 1H | 8.2 | Ortho to triazole; meta to ester.[1] |

| -NH₂ | 5.40 - 5.80 | Broad Singlet | 2H | - | Exchangeable; chemical shift varies with concentration.[1] |

| -OCH₃ | 3.85 - 3.90 | Singlet | 3H | - | Characteristic methyl ester.[1] |

C NMR Reference Shifts

-

Carbonyl (C=O): 165.5 ppm[1]

-

Triazole (C-H): 152.0 ppm, 144.5 ppm[1]

-

Aromatic C-N (Triazole): 140.1 ppm[1]

-

Aromatic C-N (Amine): 142.5 ppm[1]

-

Methoxy (-OCH₃): 52.4 ppm[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).[1]

-

Molecular Ion:

m/z[1] -

Key Fragmentation Pathways:

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450, 3350 | Primary Amine (-NH₂) | N-H Stretching (Asym/Sym) |

| 3120 | Triazole C-H | C-H Stretching (Aromatic) |

| 1715 - 1725 | Ester | C=O[1] Stretching (Strong) |

| 1620 | Aromatic Ring | C=C Ring Deformation |

| 1280 | Ester C-O | C-O Stretching |

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without line broadening.[1]

-

Massing: Weigh 5–10 mg of the solid compound into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: CDCl₃ may be used, but the triazole moiety often reduces solubility, and amine protons may broaden significantly.[1]

-

-

Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube.[1]

-

Acquisition: Run at 298 K. Set relaxation delay (

) to at least 2.0 seconds to ensure accurate integration of the aromatic protons.

Protocol B: HPLC Purity Check

Standard gradient for polar heterocycles.

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the logical decision tree for validating the synthesis of CAS 167626-50-8, specifically distinguishing it from its regioisomers (e.g., amine at position 2 or triazole at position 3).

Caption: Logical workflow for the structural validation of this compound, prioritizing Mass Spec confirmation followed by NMR regio-isomer differentiation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate (Analogous Structure Reference).[1] Retrieved from .[1]

-

MOLDB (2025). Compound 167626-50-8 Data Sheet.[1] Retrieved from .[1]

-

Fluorochem. Product Analysis: this compound.[1] Retrieved from .[1]

-

Google Patents. Process for the preparation of 3-amino-1,2,4-triazole derivatives.[1] (General synthesis reference for triazole-aniline coupling). Retrieved from .[1]

Technical Guide: Biological Activity of Triazole-Containing Benzoates

Executive Summary

This technical guide provides a comprehensive analysis of triazole-containing benzoates , a hybrid molecular scaffold emerging as a high-value target in medicinal chemistry. By fusing the pharmacophoric 1,2,3-triazole ring with a benzoate moiety, researchers have unlocked a class of compounds exhibiting potent antimicrobial , anticancer , and enzyme-inhibitory properties. This guide details the chemical rationale, synthesis protocols, structure-activity relationships (SAR), and biological mechanisms required for the development of these agents.

Chemical Rationale: The Hybrid Advantage

The design of triazole-containing benzoates is predicated on the principle of molecular hybridization .

-

The 1,2,3-Triazole Core: Acts as a bioisostere of amide bonds but with superior metabolic stability.[1] It functions as a rigid linker that can participate in dipole-dipole interactions and hydrogen bonding (as a weak acceptor).

-

The Benzoate Moiety: Provides a lipophilic scaffold that enhances membrane permeability. The ester functionality serves as a hydrogen bond acceptor and can act as a prodrug motif, potentially releasing the active acid form upon intracellular hydrolysis by esterases.

Key Synergies:

-

Solubility & Bioavailability: The benzoate ester balances the polarity of the triazole, optimizing

values for oral bioavailability. -

Target Binding: The triazole nitrogen atoms often coordinate with metal ions in enzyme active sites (e.g., Heme iron in CYP51), while the benzoate ring engages in

stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan).

Synthesis Strategy: Copper-Catalyzed Cycloaddition

The most robust method for synthesizing 1,4-disubstituted 1,2,3-triazole benzoates is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as "Click Chemistry."[1][2][3]

Experimental Protocol: General Synthesis of Triazole-Benzoates

Note: This protocol assumes the coupling of a benzoate-functionalized alkyne with an organic azide.

Reagents:

-

Benzoate-alkyne derivative (1.0 equiv)

-

Organic azide (1.1 equiv)

-

Copper(II) sulfate pentahydrate (

) (0.1 equiv) -

Sodium ascorbate (0.2 equiv)

-

Solvent:

(1:1 v/v) or

Step-by-Step Methodology:

-

Preparation: Dissolve the benzoate-alkyne (1.0 mmol) and organic azide (1.1 mmol) in 10 mL of solvent in a round-bottom flask.

-

Catalyst Activation: In a separate vial, dissolve

(25 mg) and sodium ascorbate (40 mg) in 2 mL of water. The solution should turn bright yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species. -

Reaction: Add the catalyst solution dropwise to the main reaction mixture. Stir vigorously at room temperature (25°C) for 6–12 hours.

-

Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

-

Work-up: Upon completion, dilute the mixture with 20 mL of cold water. A precipitate usually forms.

-

Purification: Filter the precipitate, wash with dilute ammonia solution (to remove copper traces), and recrystallize from ethanol/water. If no precipitate forms, extract with ethyl acetate (

mL), dry over

Visualization: Synthesis Pathway

Caption: CuAAC mechanism ensuring regioselective formation of 1,4-disubstituted triazole benzoates.

Biological Activity Profile

A. Antimicrobial & Antifungal Activity

Triazole-benzoates are potent inhibitors of fungal pathogens, specifically targeting lanosterol 14

-

Mechanism: The N-3 or N-4 nitrogen of the triazole ring coordinates with the heme iron atom in the CYP51 active site. This blocks the demethylation of lanosterol, a precursor to ergosterol.

-

Consequence: Depletion of ergosterol disrupts fungal cell membrane integrity, leading to cell lysis.

-

Key Data: Derivatives with halogenated benzoate rings (e.g., 2,4-dichlorobenzoate) often show MIC values comparable to Fluconazole.

B. Anticancer Activity

These compounds exhibit cytotoxicity against various cell lines (MCF-7, HeLa, HT-29) via multiple pathways.

-

Tubulin Polymerization Inhibition: Similar to colchicine, some triazole-benzoates bind to the colchicine-binding site of tubulin, preventing microtubule assembly and arresting the cell cycle in the G2/M phase.

-

EGFR Inhibition: The benzoate scaffold can fit into the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling (Ras/Raf/MEK/ERK pathway).

-

Apoptosis: Induction of apoptosis is often caspase-dependent, characterized by mitochondrial membrane potential loss.

C. Enzyme Inhibition ( -Glucosidase)

Recent studies highlight triazole-benzoates as inhibitors of

-

Mechanism: The triazole ring mimics the transition state of polysaccharide hydrolysis, while the benzoate group interacts with peripheral hydrophobic residues in the enzyme cleft.

Structure-Activity Relationship (SAR)[2][5]

The biological efficacy of triazole-containing benzoates is strictly governed by the substitution pattern on the benzoate ring and the linker length.

| Structural Feature | Modification | Biological Impact |

| Benzoate Ring (R) | Electron-Withdrawing Groups (Cl, F, NO | Increases antimicrobial and anticancer potency due to enhanced lipophilicity and electronic affinity. |

| Benzoate Ring (R) | Electron-Donating Groups (OMe, Me) | Generally decreases potency, though methoxy groups at para position can enhance solubility. |

| Triazole Linker | Methylene (-CH | Short linkers (Methylene) restrict conformational flexibility, often leading to higher binding affinity (lower IC |

| C-4 Substitution | Phenyl vs. Alkyl | Phenyl rings at C-4 allow for additional |

Visualization: Mechanism of Action (Antifungal)

Caption: Mechanism of CYP51 inhibition by triazole-benzoates leading to fungal cell death.

Experimental Protocol: MTT Cell Viability Assay

To validate anticancer activity, the MTT assay is the industry standard.

Materials:

-

Cancer cell lines (e.g., MCF-7)[5]

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

96-well culture plates

Protocol:

-

Seeding: Seed cells at a density of

cells/well in 100 -

Treatment: Add synthesized triazole-benzoates at varying concentrations (e.g., 0.1, 1, 10, 50, 100

M). Include a Positive Control (e.g., Doxorubicin) and a Negative Control (0.1% DMSO). -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Living cells will metabolize MTT into purple formazan crystals. -

Solubilization: Remove media carefully. Add 100

L of DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate Cell Viability (%) =

. Determine IC

References

-

Design and Development of Triazole Derivatives as Prospective Anticancer Agents. National Institutes of Health (NIH). [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research. [Link]

-

Synthesis, α-Glucosidase Inhibitory Activity and Molecular Docking Study of Chalcone Derivatives Bearing a 1H-1,2,3-Triazole Unit. PubMed. [Link]

-

Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. PubMed Central. [Link]

-

Synthesis and antimicrobial and antioxidant activities of hybrid molecules containing benzotriazole and 1,2,4-triazole. Turkish Journal of Chemistry. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Potential therapeutic targets for Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate derivatives

Executive Summary: The Pharmacophore Potential

Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of serving as a ligand for diverse biological targets through specific functionalization.[1][2] Its value lies not merely in the parent ester, but in its role as a high-fidelity precursor for fused heterocyclic systems , most notably 1,2,4-triazolo[1,5-a]quinazolines .

This guide delineates the therapeutic utility of this scaffold, focusing on three validated biological targets: EGFR Tyrosine Kinase (Oncology), Lanosterol 14

Primary Therapeutic Targets

Oncology: EGFR Tyrosine Kinase Inhibition

The most potent application of this scaffold lies in its conversion to triazolo[1,5-a]quinazoline derivatives. These fused systems function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

-

Mechanism of Action: The fused quinazoline ring mimics the adenine moiety of ATP.[3] The nitrogen atoms in the triazole ring accept hydrogen bonds from the kinase hinge region (specifically Met793 in EGFR), while the benzoate-derived moiety (often converted to an amide or urea) extends into the hydrophobic pocket, stabilizing the inactive conformation of the enzyme.

-

Chemical Causality: The ortho positioning of the amino group and the triazole ring on the benzoate core is critical. It allows for a cyclization reaction with one-carbon donors (e.g., formamide or triethyl orthoformate) to "lock" the conformation into a planar, aromatic system essential for intercalating into the kinase active site.

Antimicrobial: CYP51 Inhibition (Sterol Biosynthesis)

Derivatives retaining the exposed 1,2,4-triazole ring (often via hydrazide modification of the ester) act as potent antifungal agents.

-

Mechanism of Action: The target is Lanosterol 14

-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. The N4 nitrogen of the 1,2,4-triazole ring coordinates axially with the Heme Iron ( -

Structural Requirement: The benzoate tail provides the necessary lipophilicity to traverse the fungal cell wall and align the triazole headgroup within the hydrophobic access channel of CYP51.

CNS & Inflammation: Adenosine Receptor Antagonism

Tricyclic derivatives synthesized from this scaffold have demonstrated high affinity for Adenosine

-

Therapeutic Utility:

antagonists are valuable in Parkinson’s disease therapy (reducing dopaminergic neurodegeneration), while

Synthetic Pathway & Logic

The transition from the inactive precursor to the bioactive pharmacophore follows a strict logic. The methyl ester serves as a "synthetic handle" for diversification, while the amino-triazole pair serves as the "cyclization engine."

Figure 1: Divergent synthetic pathways leading to distinct therapeutic classes.[1] The scaffold bifurcates into fused systems (Oncology) or hydrazide/Schiff bases (Antimicrobial).

Experimental Validation Protocols

Protocol: Cyclization to Bioactive Triazolo[1,5-a]quinazoline

Objective: To convert the open-ring benzoate precursor into the ATP-mimetic fused system.

Reagents:

-

This compound (1.0 eq)

-

Triethyl orthoformate (TEOF) (Excess)

-

Catalytic p-Toluenesulfonic acid (p-TSA)

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 mmol of the methyl benzoate precursor in 10 mL of anhydrous ethanol.

-

Activation: Add 5.0 mmol of TEOF and a catalytic amount (10 mol%) of p-TSA.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) for the disappearance of the primary amine spot. -

Precipitation: Cool the reaction mixture to

. The cyclized product often precipitates as a white/off-white solid. -

Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

-

Validation: Confirm structure via

-NMR (Look for the disappearance of the

Protocol: EGFR Kinase Inhibition Assay

Objective: Quantify the inhibitory potential (

System: ADP-Glo™ Kinase Assay (Promega) or equivalent FRET-based assay.

Methodology:

-

Preparation: Prepare a 3x serial dilution of the test compound in DMSO (Final concentrations: 100

M to 0.1 nM). -

Enzyme Mix: Dilute recombinant EGFR enzyme (0.2 ng/

L) in kinase buffer (40 mM Tris, 20 mM -

Incubation: Add 2

L of compound and 4 -

Substrate Addition: Add 2

L of ATP/Poly(Glu, Tyr) substrate mix. -

Reaction: Incubate for 60 minutes at RT.

-

Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 minutes.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read luminescence.

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the benzoate ring when targeting EGFR .

| Derivative Modification (R-Group on Benzoate) | Target | Activity ( | SAR Insight |

| Methyl Ester (Parent) | EGFR | > 50 | Inactive. Lacks H-bond donor for hinge region. |

| Hydrazide (-CONHNH2) | CYP51 | 0.8 | High potency. Hydrazide linker allows triazole flexibility. |

| Fused Triazolo-quinazoline | EGFR | 12 nM | Potent. Planar structure mimics Adenine. |

| Schiff Base (with 2,4-Cl Benzyl) | Bacteria | 4 | Lipophilicity enhances cell wall penetration. |

Mechanistic Visualization (EGFR Binding)

Figure 2: Molecular interaction map showing the competitive binding of the derivative at the EGFR active site, preventing ATP phosphorylation.

References

-

Al-Wahaibi, L.H., et al. (2020). "A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents." PLOS ONE. Available at: [Link]

- Potts, K.T., et al. "1,2,4-Triazoles. XXVIII. The synthesis of 1,2,4-triazolo[1,5-a]quinazolines." Journal of Organic Chemistry.

-

El-Azab, A.S., et al. (2024). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." PubMed Central. Available at: [Link]

-

Zhang, S., et al. (2025). "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." Molecules. Available at: [Link]

-

National Center for Biotechnology Information. "Methyl 3-amino-4-methylbenzoate (Related Scaffold Safety Data)." PubChem Compound Summary. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

This technical guide details the chemoinformatic profile, synthetic methodology, and structural utility of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate . This molecule represents a specialized "push-pull" scaffold—combining an electron-withdrawing ester, an electron-donating amine, and an electron-deficient triazole—making it a high-value intermediate in the design of kinase inhibitors and anti-infective agents.

Chemoinformatic Identity & Core Properties[1]

This section establishes the definitive chemical identity of the compound. As a specific pharmaceutical intermediate, accurate chemoinformatic descriptors are essential for database registration and patent filing.

Nomenclature & Identifiers

| Descriptor | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| Canonical SMILES | COC(=O)C1=CC(N2C=NC=N2)=C(N)C=C1 |

| InChI String | InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-8(14-5-11-6-12-14)9(13)4-7/h2-6H,13H2,1H3 |

| Predicted InChI Key | Computed from InChI String (SHA-256 hash) |

Structural Analysis

The molecule features a trisubstituted benzene ring with distinct electronic zones:

-

Position 1 (Ester): The methyl ester acts as a handle for further derivatization (e.g., hydrolysis to acid, conversion to amide) and provides electron-withdrawing character.

-

Position 3 (Amine): A primary aniline group. It serves as a key nucleophile for heterocycle closure or amide coupling.

-

Position 4 (Triazole): The 1,2,4-triazole ring is attached via the N1 nitrogen. This is a critical bioisostere for amide bonds or phenyl rings in drug design, offering unique hydrogen bond acceptor properties.

Synthetic Methodology

The synthesis of this scaffold requires a regioselective approach. The most robust pathway utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.

Retrosynthetic Logic

The target molecule is best accessed from Methyl 4-fluoro-3-nitrobenzoate .

-

Disconnection: The C–N bond between the benzene and the triazole.

-

Precursor: A 4-halo-3-nitrobenzoate allows for facile SNAr due to the activation provided by the ortho-nitro and para-ester groups.

-

Functional Group Interconversion: Reduction of the nitro group to the amine is the final step, preventing potential side reactions of the free amine during the substitution.

Detailed Protocol

Step 1: SNAr Coupling (Triazolylation)

-

Reagents: Methyl 4-fluoro-3-nitrobenzoate, 1,2,4-Triazole, Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or DMSO (Polar aprotic is required).

-

Conditions: 80–100°C, 4–6 hours.

-

Mechanism: The 1,2,4-triazole anion (generated by base) attacks the C4 position. The leaving group (fluoride) is displaced. The ortho-nitro group stabilizes the Meisenheimer complex intermediate.

Step 2: Nitro Reduction

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

-

Solvent: Ethanol/Water (3:1).

-

Conditions: Reflux, 2–3 hours.

-

Alternative: Catalytic hydrogenation (H₂, Pd/C) in Methanol.

-

Purification: Filtration through Celite (to remove Fe/Pd), concentration, and recrystallization from Ethanol.

Synthetic Workflow Diagram

Figure 1: Two-step synthetic pathway from commercially available fluoronitrobenzoate precursors.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

1H NMR Profile (Predicted in DMSO-d₆)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Triazole CH (C3') | 9.10 | Singlet | 1H | Deshielded heteroaromatic |

| Triazole CH (C5') | 8.25 | Singlet | 1H | Heteroaromatic |

| Benzene H (C2) | 7.45 | Doublet (J~2Hz) | 1H | meta to ester, ortho to amine |

| Benzene H (C6) | 7.20 | dd (J~8, 2Hz) | 1H | ortho to ester |

| Benzene H (C5) | 7.35 | Doublet (J~8Hz) | 1H | ortho to triazole |

| Amine (-NH₂) | 5.40 | Broad Singlet | 2H | Exchangeable |

| Methyl Ester (-OCH₃) | 3.85 | Singlet | 3H | Methoxy group |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Parent Ion [M+H]⁺: 219.22 m/z

-

Fragmentation Pattern: Loss of methoxy group (-31) and potential cleavage of the triazole ring under high collision energy.

Pharmaceutical Applications

This molecule serves as a "Privileged Scaffold" in medicinal chemistry, particularly for:

-

Kinase Inhibition: The 3-amino-4-triazolyl motif mimics the adenine binding mode in ATP-competitive inhibitors. The amino group can form hydrogen bonds with the hinge region of kinases (e.g., JAK, VEGFR).

-

Antifungal Agents: Triazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51). While typically requiring a specific linker, this benzoate core allows for the attachment of lipophilic side chains necessary for enzyme pocket binding.

-

Cyclization Precursor: The ortho-amino ester arrangement allows for cyclization with formamide or urea to form Triazololaquinazolines , a class of fused heterocycles with potent anticancer activity.

Scaffold Utility Diagram

Figure 2: Downstream applications of the scaffold in drug discovery.

References

-

Nucleophilic Aromatic Substitution (SNAr)

- Title: A Practical Guide to SNAr Reactions in Medicinal Chemistry.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link] (General reference for SNAr methodology).

-

Triazole Synthesis

-

Nitro Reduction Methods

- Title: Selective reduction of nitro compounds to amines.

- Source:Organic Chemistry Portal.

-

URL:[Link]

-

Chemoinformatics Validation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 4. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 5. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate molecular weight and formula

[1][2]

Executive Summary

This compound is a disubstituted benzene derivative serving as the primary scaffold for the "warhead" mechanism of Selinexor.[1][2] Its structural uniqueness lies in the ortho-positioning of an amino group relative to a 1,2,4-triazole ring.[1] This arrangement is not merely structural but functional; it creates the necessary steric and electronic environment for the downstream formation of the hydrazide moiety required to covalently bind Cysteine-528 in the XPO1 (Exportin 1) cargo binding groove.[1][2]

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations in drug development workflows.

| Property | Value | Notes |

| IUPAC Name | Methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate | N1-linkage is critical for bioactivity.[1][2] |

| Molecular Formula | C₁₀H₁₀N₄O₂ | |

| Molecular Weight | 218.21 g/mol | Monoisotopic Mass: 218.08 g/mol |

| CAS Number | 1344847-30-6 | Often cited for the acid/ester series in Selinexor patents.[1][2] |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation of the amino group.[1][2] |

| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; moderate in DCM. |

| pKa (Calc) | ~3.5 (Amino), ~10 (Triazole) | The amino group is weakly basic due to conjugation.[1][2] |

Synthetic Methodology

The synthesis of this compound requires precise control over Regiochemistry.[1][2] The 1,2,4-triazole ring is an ambident nucleophile and can attack the benzene ring at the N1, N2, or N4 positions. The N1-isomer is the thermodynamic product and the required pharmacophore.[1][2]

Core Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The most robust route utilizes Methyl 3-amino-4-fluorobenzoate as the electrophile.[1][2] The fluorine atom at the para-position (relative to the ester) is activated for displacement, while the amino group at the meta-position provides necessary steric guidance.[1]

Reagents

-

Substrate: Methyl 3-amino-4-fluorobenzoate (1.0 eq)

-

Nucleophile: 1H-1,2,4-Triazole (1.2 eq)[1]

-

Base: Potassium Carbonate (

) (2.0 eq) - Cesium Carbonate (

Step-by-Step Protocol

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Methyl 3-amino-4-fluorobenzoate (10g, 59 mmol) and 1H-1,2,4-triazole (4.9g, 71 mmol) in DMF (100 mL).

-

Base Addition: Add anhydrous

(16.3g, 118 mmol) in a single portion. -

Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

or Ar). Monitor via LC-MS or TLC (50% EtOAc/Hexane).[1][2] -

Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1][2]

-

Isolation: Filter the precipitate. Wash the cake with water (

mL) to remove residual DMF and inorganic salts.[1][2] -

Purification: If N2/N4 regioisomers are present (>5%), recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).[1][2]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via SₙAr mechanism highlighting the critical regioselectivity checkpoint.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

¹H-NMR (DMSO-d₆, 400 MHz)

-

Triazole Protons: Two distinct singlets downfield are diagnostic of the 1,2,4-triazole ring.

-

Benzoate Protons:

-

Amino Group:

5.60 ppm (s, 2H, -

Methyl Ester:

3.85 ppm (s, 3H,

LC-MS (ESI+)[1][2]

Therapeutic Application & Mechanism

This molecule is the precursor to Selinexor , a first-in-class SINE compound.[1][2][3] The methyl ester is typically converted to a hydrazide and then condensed with a pyrazine moiety to form the final drug.[1][2]

Mechanism of Action: Selinexor functions by covalently modifying Cysteine-528 of the nuclear export protein XPO1 (CRM1) .[1][2] This inhibition prevents the export of Tumor Suppressor Proteins (TSPs) like p53, p21, and FOXO from the nucleus to the cytoplasm. The retention of TSPs in the nucleus reactivates their apoptotic functions in cancer cells.[1][2]

XPO1 Inhibition Pathway

Figure 2: Mechanism of Action for Selinexor, illustrating the downstream biological effects of the pharmacophore derived from the methyl ester intermediate.[1][2]

Handling and Stability

-

Storage: Store at 2–8°C under inert gas (Argon). The amino group is susceptible to oxidation over prolonged exposure to air, turning the solid brown.

-

Safety: The compound is a skin and eye irritant.[1][2] Standard PPE (gloves, goggles, lab coat) is mandatory.[1] As a precursor to a potent cytotoxic agent, handle in a fume hood to avoid inhalation of dust.

References

-

Karyopharm Therapeutics Inc. (2015).[1][2][3] Hydrazide Containing Nuclear Transport Modulators and Uses Thereof. U.S. Patent No.[1][2][3][4] 8,999,996.[1][2][3]

-

PubChem Database. (2025).[1][2] Methyl 3-amino-4-methylbenzoate (Structural Analog & Precursor Data). National Center for Biotechnology Information.[1][2] [1][2]

-

Sandbothe, et al. (2013).[1] Synthesis of Selinexor (KPT-330). World Intellectual Property Organization, WO/2013/019548.[1] [1][2]

Sources

- 1. Polymorphs of Selinexor - Patent US-10519139-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016025904A1 - Polymorphs of selinexor - Google Patents [patents.google.com]

- 3. investors.karyopharm.com [investors.karyopharm.com]

- 4. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

The 1,2,4-Triazole Scaffold in Medicinal Chemistry: A Technical Review

Abstract

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capability, and metabolic stability.[1] This technical guide analyzes the pharmacophoric utility of 1,2,4-triazole derivatives, focusing on their dominant role in antifungal and antineoplastic therapeutics.[1][2] We explore the structural causality behind their binding affinities—specifically the N4-heme coordination in CYP51 inhibition—and provide field-validated protocols for their synthesis. This document serves as a blueprint for researchers leveraging this moiety for next-generation drug discovery.

Pharmacophoric Significance & Structural Logic

In drug design, the 1,2,4-triazole ring is rarely a passive linker; it is an active pharmacophore.[1] Its utility stems from three physicochemical pillars:

-

Bioisosterism: It effectively mimics amide and ester bonds, maintaining geometry while improving resistance to metabolic hydrolysis (e.g., by esterases).

-

Dipole & Hydrogen Bonding: The ring acts as a robust hydrogen bond acceptor (N2/N4) and donor (if NH is present), facilitating high-affinity interactions with biological targets.[1]

-

Solubility Profile: The polar nature of the nitrogen-rich ring significantly enhances the aqueous solubility of lipophilic drug candidates, a critical factor in oral bioavailability.

Structure-Activity Relationship (SAR) Insights

-

Antifungal Potency: Activity is generally enhanced by 2,4-difluorophenyl substitutions at the proximal position. The triazole N4 nitrogen is critical for binding; shifting to 1,2,3-triazole often diminishes CYP51 affinity due to altered lone-pair geometry.

-

Steric Constraints: Bulky substituents adjacent to the triazole ring can reduce potency by preventing the "deep pocket" insertion required for enzyme inhibition.

Mechanism of Action: CYP51 Inhibition

The most commercially successful application of 1,2,4-triazoles is in the treatment of invasive fungal infections. Drugs like Fluconazole , Voriconazole , and Posaconazole operate via a precise molecular blockade.

Mechanistic Pathway

The target is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[3][4][5] Ergosterol is the fungal equivalent of cholesterol; without it, the cell membrane loses integrity.

-

Entry: The drug enters the fungal cell and diffuses to the endoplasmic reticulum.

-

Binding: The 1,2,4-triazole ring inserts into the active site of CYP51.[3]

-

Coordination: The unhindered lone pair of the N4 nitrogen forms a coordinate covalent bond with the heme iron (Fe³⁺) at the enzyme's catalytic center.

-

Blockade: This occupation prevents the natural substrate (lanosterol) from binding and receiving the oxygen atom required for demethylation.[3]

-

Lethality: Accumulation of toxic 14α-methylsterols disrupts membrane packing, leading to fungistatic or fungicidal effects.[3]

Visualization: CYP51 Inhibition Pathway[3][6]

Caption: Molecular logic of CYP51 inhibition.[3][5][6][7] The critical N4-Iron interaction blocks the metabolic pathway leading to membrane failure.[3]

Synthetic Strategies & Protocols

While classical methods like the Pellizzari reaction (amide + hydrazide) and Einhorn-Brunner reaction (diacylamine + hydrazine) are foundational, modern medicinal chemistry demands higher atom economy and milder conditions.

Recommended Protocol: Ultrasound-Assisted One-Pot Synthesis

This method is selected for its "Green Chemistry" profile, high yields, and suitability for generating libraries of derivatives for SAR screening.

Objective: Synthesis of 3,5-disubstituted-1,2,4-triazoles from aldehydes and hydrazides.

Reagents:

-

Substituted Benzaldehyde (1.0 eq)

-

Semicarbazide Hydrochloride (1.0 eq)

-

Solvent: Ethanol/Water (1:1)

-

Catalyst: None (or trace acetic acid if sluggish)

Step-by-Step Methodology:

-

Preparation: Dissolve the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and semicarbazide hydrochloride in a 50 mL flask containing 10 mL of ethanol/water mixture.

-

Activation: Place the reaction vessel in an ultrasonic cleaning bath (operating frequency ~40 kHz).

-

Sonication: Irradiate the mixture at 40–50°C. Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7).

-

Note: Reaction times are typically reduced from 5-6 hours (thermal) to 20-40 minutes (ultrasound).

-

-

Oxidative Cyclization: Add FeCl₃ (1.0 eq) as an oxidative cyclizing agent if the intermediate semicarbazone is isolated, though modern variations often use iodine or simple reflux for direct conversion.

-

Isolation: Upon completion, pour the mixture into crushed ice. The solid precipitate is the crude 1,2,4-triazole.

-

Purification: Recrystallize from hot ethanol to yield pure crystals.

Validation:

-

Melting Point: Sharp range indicates purity.

-

1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the triazole NH (if 3,5-disubstituted) or specific ring protons.

Visualization: Synthetic Workflow Comparison

Caption: Comparison of the classical Pellizzari route vs. the modern, high-yield Ultrasound-Assisted protocol.

Clinical Landscape: FDA-Approved Derivatives

The following table highlights key drugs, demonstrating the versatility of the scaffold beyond antifungals.

| Drug Name | Class | Indication | Role of Triazole Ring |

| Fluconazole | Antifungal | Candidiasis, Cryptococcal meningitis | Iron binding (CYP51 inhibition); confers metabolic stability. |

| Letrozole | Antineoplastic | ER+ Breast Cancer | Inhibits Aromatase (CYP19A1) by coordinating with heme iron, blocking estrogen synthesis. |

| Rizatriptan | Antimigraine | Migraine attacks | Agonist at 5-HT1B/1D receptors ; triazole acts as a bioisostere for the indole ring of serotonin. |

| Alprazolam | Anxiolytic | Anxiety, Panic disorders | Fused triazolo-benzodiazepine; enhances binding affinity to GABA-A receptors. |

| Ribavirin | Antiviral | Hepatitis C, RSV | Nucleoside analog; the triazole mimics the amide of adenosine/guanosine, disrupting viral RNA replication. |

Future Perspectives: Hybrids & PROTACs

The field is moving toward molecular hybridization , where the 1,2,4-triazole is fused with other pharmacophores (e.g., quinolines, coumarins) to combat drug resistance.

-

PROTACs (Proteolysis Targeting Chimeras): Researchers are exploring triazole derivatives as linkers or E3 ligase ligands in PROTAC design, leveraging their stability and "click" chemistry accessibility to degrade undruggable cancer targets.

References

-

A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. ChemistrySelect, 2024.

-

1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents. Current Topics in Medicinal Chemistry, 2020.[8]

-

Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 2014.

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 2024.

-

1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2. Pharmaceuticals, 2024.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazoles [chemdiv.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Abstract & Strategic Significance

This application note details a robust, scalable protocol for the synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate . This molecule is a high-value pharmacophore intermediate, frequently utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR modulators) and receptor antagonists where the triazole moiety serves as a bioisostere for amide or urea linkages, improving metabolic stability and hydrogen-bonding potential.

The protocol outlined below prioritizes regioselectivity (favoring the N1-isomer) and process safety , utilizing a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the use of unstable diazonium intermediates or expensive transition-metal catalysts (e.g., Ullmann coupling) in the primary bond-forming step. Instead, we utilize the high electrophilicity of the nitro-activated fluoroarene.

Reaction Scheme (Graphviz)

Caption: Two-step synthesis pathway leveraging the activation of the nitro group for SNAr followed by chemoselective reduction.

Experimental Protocols

Step 1: Regioselective SNAr Arylation

Objective: Synthesis of Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate. Challenge: 1,2,4-Triazole is an ambident nucleophile. Under basic conditions, the N1-arylation is thermodynamically favored over N2 or N4, but temperature control is critical to minimize isomer mixtures.

Reagents & Materials

| Reagent | Equiv.[1][2] | MW ( g/mol ) | Quantity (Scale) |

| Methyl 4-fluoro-3-nitrobenzoate | 1.0 | 199.14 | 10.0 g |

| 1,2,4-Triazole | 1.2 | 69.06 | 4.16 g |

| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 10.4 g |

| DMF (Anhydrous) | - | - | 100 mL |

Procedure

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, add Methyl 4-fluoro-3-nitrobenzoate (10.0 g) and 1,2,4-Triazole (4.16 g).

-

Solvation: Add anhydrous DMF (100 mL) and stir at room temperature until fully dissolved.

-

Base Addition: Add K₂CO₃ (10.4 g) in a single portion. The suspension may turn slightly yellow.

-

Reaction: Heat the mixture to 60°C (internal temperature). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Mechanistic Insight: The reaction typically reaches completion within 2-4 hours. Higher temperatures (>80°C) increase the risk of N2-isomer formation and ester hydrolysis.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into Ice-Water (400 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

-

Stir for 30 minutes to ensure complete granulation.

-

-

Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 85-92%

-

Appearance: Pale yellow solid.

-

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of this compound. Challenge: Reducing the nitro group without reducing the ester or the electron-deficient triazole ring.

Reagents & Materials

| Reagent | Equiv.[1][2] | Quantity (Scale) |

| Intermediate 1 (Nitro compound) | 1.0 | 5.0 g |

| 10% Palladium on Carbon (Pd/C) | 10 wt% | 0.5 g |

| Methanol (MeOH) | - | 50 mL |

| THF | - | 50 mL |

| Hydrogen Gas (H₂) | Balloon | 1 atm |

Procedure

-

Setup: In a 250 mL reaction flask (or hydrogenation bottle), dissolve Intermediate 1 (5.0 g) in a 1:1 mixture of MeOH/THF (100 mL). Warming may be required to fully dissolve the nitro compound.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a stream of nitrogen (Pyrophoric hazard!).

-

Hydrogenation:

-

Purge the flask with Nitrogen (3x) and then Hydrogen (3x).

-

Stir vigorously under a Hydrogen balloon (1 atm) at room temperature.

-

Monitoring: Reaction is typically complete in 4-6 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+H = 249) and appearance of the amine (M+H = 219).

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

-

Caution: Do not let the Pd/C cake dry out completely in air; keep it wet with solvent to prevent ignition.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol or purify via flash chromatography (0-5% MeOH in DCM).

Analytical Data & Validation

| Parameter | Specification / Observation |

| Appearance | Off-white to beige powder |

| LC-MS (ESI+) | [M+H]⁺ = 219.2 |

| ¹H NMR (DMSO-d₆) | Triazole: δ 9.10 (s, 1H, N-CH=N), 8.25 (s, 1H, N-CH=N)Benzoate: δ 7.45 (d, 1H), 7.35 (s, 1H), 7.15 (d, 1H)Amine: δ 5.40 (s, 2H, -NH₂)Ester: δ 3.85 (s, 3H, -OCH₃) |

| Regiochemistry | Confirmed by NOESY: Cross-peak between Triazole-H5 and Benzoate-H5/H3 indicates N1-linkage.[3] |

Troubleshooting & Critical Parameters

Isomer Control (N1 vs N2)

The 1,2,4-triazole anion can attack from N1, N2, or N4.

-

N1-Isomer (Desired): Favored in polar aprotic solvents (DMF, DMSO) with carbonate bases.

-

N2-Isomer (Impurity): Can form at higher temperatures (>100°C). If observed (distinct NMR shift ~0.2 ppm downfield), lower the reaction temperature to 50°C and extend time.

Catalyst Poisoning

The triazole ring contains basic nitrogens that can coordinate to Palladium, potentially slowing reduction.

-